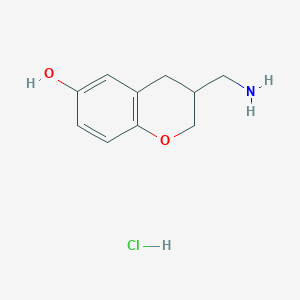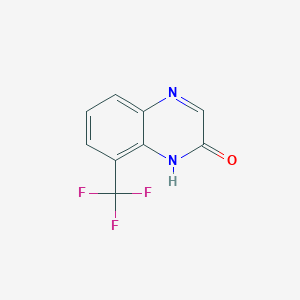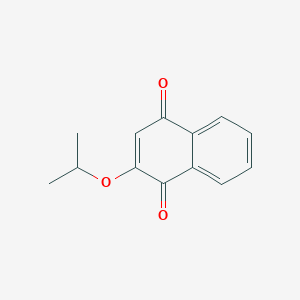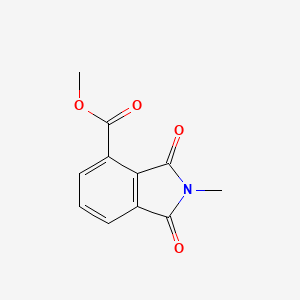
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metil-1,3-dioxoisoindolina-4-carboxilato de metilo es un compuesto químico con la fórmula molecular C11H9NO5. Pertenece a la clase de derivados de isoindolina, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos de la ciencia y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-metil-1,3-dioxoisoindolina-4-carboxilato de metilo típicamente implica la reacción de N-metilformamida con anhídrido trimelítico. Esta reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza. El uso de técnicas avanzadas como reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-metil-1,3-dioxoisoindolina-4-carboxilato de metilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertirlo en otros derivados con diferentes grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 2-metil-1,3-dioxoisoindolina-4-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Este compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos industriales
Mecanismo De Acción
El mecanismo de acción del 2-metil-1,3-dioxoisoindolina-4-carboxilato de metilo implica su interacción con objetivos moleculares específicos y vías en los sistemas biológicos. Puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a la modulación de procesos bioquímicos. Los objetivos moleculares y vías exactas implicadas son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- ácido 2-metil-1,3-dioxoisoindolina-5-carboxílico
- ácido 4-metil-2,2-dioxo-1H-2λ6,1-benzotiazina-3-carboxílico .
Unicidad
El 2-metil-1,3-dioxoisoindolina-4-carboxilato de metilo es único debido a sus características estructurales específicas y las propiedades químicas y biológicas resultantes.
Propiedades
Número CAS |
1707375-46-9 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3 |
Clave InChI |
OPINTAZDSOUYSL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



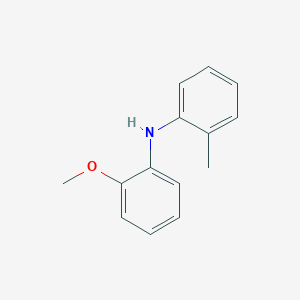

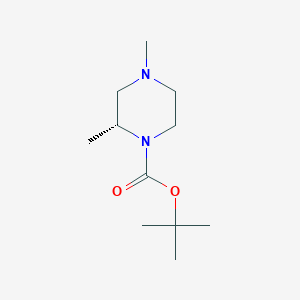
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
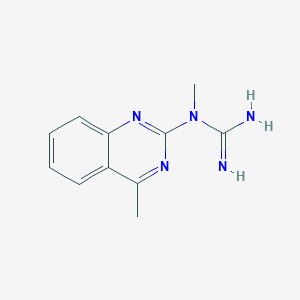
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
